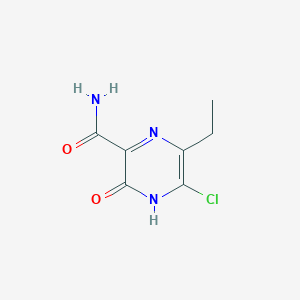

5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide

Description

Properties

IUPAC Name |

6-chloro-5-ethyl-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-3-5(8)11-7(13)4(10-3)6(9)12/h2H2,1H3,(H2,9,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKUUWRJMPREGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)C(=N1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazine Ring Construction

The pyrazine skeleton serves as the foundational structure for subsequent modifications. A widely adopted approach involves cyclocondensation reactions using glyoxal and aminomalonamide derivatives. For instance, 3-hydroxypyrazine-2-carboxamide —a structural analog—is synthesized by reacting 2-aminomalonamide with glyoxal in aqueous phosphate buffer at 85°C, followed by oxidative workup with hydrogen peroxide . This method yields the hydroxyl and carboxamide groups at positions 3 and 2, respectively . Adapting this protocol, introducing ethyl and chloro substituents during or after ring formation becomes critical.

Chlorination at the 5-Position

Chlorination of the pyrazine ring is typically achieved using chlorinating agents such as thionyl chloride () or phosphorus oxychloride (). In a study on 5-chloropyrazine-2-carboxylic acid chloride , thionyl chloride in dimethylformamide (DMF) facilitated simultaneous chlorination and acyl chloride formation from 5-hydroxypyrazine-2-carboxylic acid . Key parameters include:

For 5-chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide, chlorination likely precedes ethylation to avoid steric hindrance.

Ethylation at the 6-Position

Introducing the ethyl group necessitates alkylation strategies. Friedel-Crafts alkylation or nucleophilic substitution using ethyl halides () in the presence of Lewis acids (e.g., ) is plausible. However, regioselectivity challenges arise due to the pyrazine ring’s electron-deficient nature. Alternative approaches include:

-

Direct alkylation using ethyl Grignard reagents () under inert conditions.

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) with ethyl boronic acids, though this requires pre-functionalized intermediates.

Optimization data from analogous syntheses suggest that alkylation post-chlorination improves yield by minimizing side reactions .

Hydroxylation and Carboxamide Stability

The 3-hydroxyl group is often introduced via hydrolysis of protected intermediates. For example, 3-hydroxypyrazine-2-carboxamide is obtained by hydrolyzing its methoxy precursor under basic conditions . In the target compound, hydroxylation may occur after ethylation and chlorination to preserve the functional group integrity.

The carboxamide moiety is typically introduced early in the synthesis to avoid degradation during harsher reaction steps. Conversion from carboxylic acid to carboxamide involves:

Integrated Synthetic Route

Combining these steps, a plausible pathway for 5-chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide is:

-

Ring formation : Glyoxal and ethyl-aminomalonamide cyclize to form 6-ethyl-3-hydroxypyrazine-2-carboxamide.

-

Chlorination : Thionyl chloride in DMF introduces chlorine at position 5 .

-

Purification : Column chromatography or recrystallization isolates the final product.

Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate purity .

Analytical and Optimization Insights

-

Yield Enhancement :

-

Spectroscopic Validation :

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 6-ethyl-3-hydroxypyrazine-2-carboxamide.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (R-NH2) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5-chloro-6-ethylpyrazine-2-carboxaldehyde or 5-chloro-6-ethylpyrazine-2-carboxylic acid.

Reduction: Formation of 6-ethyl-3-hydroxypyrazine-2-carboxamide.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHClNO

Molecular Weight : 188.62 g/mol

CAS Number : 2061980-26-3

The compound features a pyrazine ring with hydroxyl and carboxamide functional groups, which contribute to its reactivity and potential biological activity.

Chemistry

5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in the development of new materials and chemicals .

Biology

The compound has been investigated for its antimicrobial properties , showing efficacy against several bacterial strains. For instance, studies indicate that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Additionally, its anticancer potential has been explored, particularly its ability to inhibit specific kinases involved in cell proliferation. In vitro studies have demonstrated significant reductions in cell viability in human breast cancer cell lines (MCF-7), indicating promising avenues for further research .

Medicine

In medicinal chemistry, 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide is being evaluated as a lead compound for drug discovery. Its interactions with molecular targets such as enzymes and receptors are under investigation to determine its efficacy in treating various diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazine derivatives, including 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an effective antimicrobial agent .

Anticancer Activity

In a recent investigation involving human breast cancer cell lines (MCF-7), 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide was shown to significantly reduce cell viability compared to control groups. This suggests that it may act through mechanisms that induce apoptosis or inhibit proliferation pathways .

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide with structurally related pyrazine derivatives:

*Calculated based on molecular formula C₇H₉ClN₃O₂.

Key Observations:

- Substituent Effects on Lipophilicity : The ethyl group at position 6 in the target compound provides moderate lipophilicity compared to the bulky tert-butyl group in ’s compound, which likely enhances membrane permeability but reduces solubility .

- Synthetic Accessibility : The target compound’s synthesis may parallel methods in , where 5-hydroxypyrazine-2-carboxylic acid undergoes chlorination and carboxamide formation. Yields (18–89%) depend on substituent steric effects and purification challenges .

Antimycobacterial and Antifungal Activity

- The tert-butyl analog in exhibits IC50 values of 41.9–49.5 µmol/L against Mycobacterium tuberculosis, attributed to its lipophilic tert-butyl group enhancing membrane penetration .

- Carboxamide derivatives with halogenated aryl groups (e.g., 5-bromo-2-hydroxyphenyl in ) show enhanced antifungal activity, suggesting that the target compound’s hydroxyl group could similarly participate in target binding .

Insecticidal Activity

- Pyrazole carboxamides in demonstrate insecticidal activity via ryanodine receptor modulation. While the target compound’s pyrazine core differs, its carboxamide and chloro groups may enable analogous interactions, though this requires empirical validation .

Biological Activity

5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide is a compound of significant interest due to its biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The chemical formula for 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide is CHClNO with a molecular weight of approximately 189.61 g/mol. The compound features a pyrazine ring substituted with a chloro group, an ethyl group, and a hydroxyl group, contributing to its diverse biological activity.

Synthesis

The synthesis of 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide typically involves several steps:

- Formation of the Pyrazine Ring : Starting from appropriate precursors, the pyrazine ring is constructed.

- Substitution Reactions : The chloro and ethyl groups are introduced through nucleophilic substitution reactions.

- Hydroxylation : The hydroxyl group is added via hydroxylation techniques.

Antimicrobial Activity

5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis:

| Microorganism | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 6.25 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

These results indicate that the compound exhibits stronger activity against mycobacterial strains compared to common bacterial pathogens .

Antiviral Activity

Research has also indicated potential antiviral properties for this compound. Similar pyrazine derivatives have been studied for their ability to inhibit RNA viruses, suggesting that 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide may share these characteristics:

- Mechanism of Action : The compound likely interacts with viral polymerases, disrupting viral replication processes.

- Case Studies : Analogous compounds have shown effectiveness against viruses such as influenza and Zika virus, indicating a promising avenue for further investigation into the antiviral potential of this specific derivative .

Study 1: Antimycobacterial Evaluation

In a comprehensive study evaluating various substituted pyrazines, 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide was found to have significant antimycobacterial activity with an MIC comparable to established treatments like pyrazinamide (PZA) and isoniazid (INH). The study highlighted the compound's efficacy in inhibiting the growth of resistant strains of Mycobacterium tuberculosis .

Study 2: Antiviral Screening

A recent investigation into the antiviral properties of similar compounds revealed that derivatives akin to 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide exhibited strong inhibition against RNA viruses in vitro. This suggests that further research could confirm its potential as a therapeutic agent against viral infections .

Q & A

Basic: What are the standard synthetic protocols for 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide?

Answer:

The compound is typically synthesized via a two-step process. Starting from 5-hydroxypyrazine-2-carboxylic acid, the hydroxyl group is substituted with chlorine during the formation of the acyl chloride intermediate. This is followed by coupling with ethylamine to introduce the ethyl group. Yields range from 18% to 89%, depending on purification methods (e.g., flash chromatography or recrystallization) . Alternative routes involve nucleophilic substitution of 5-chloro-N-phenylpyrazine-2-carboxamide derivatives with alkylamines under reflux in ethanol, using triethylamine (TEA) as a base. Reaction progress is monitored via TLC, and purification involves flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Answer:

Characterization relies on:

- Melting point determination to assess purity.

- ¹H/¹³C NMR spectroscopy to confirm substitution patterns and functional groups.

- Infrared (IR) spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) stretches.

- Elemental analysis (C, H, N) to verify stoichiometric composition.

For example, in derivatives of this compound, ¹H NMR chemical shifts for the ethyl group typically appear at δ 1.2–1.4 ppm (triplet) and δ 2.5–3.0 ppm (quartet) for the CH₂ group adjacent to nitrogen .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

Key optimization strategies include:

- Solvent selection : Ethanol or DMF may enhance solubility of intermediates.

- Temperature control : Reflux at 90°C ensures sufficient energy for nucleophilic substitution without decomposition .

- Catalyst use : TEA or DMAP (4-dimethylaminopyridine) can accelerate acylation.

- Computational pre-screening : Tools like quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error experimentation. For instance, ICReDD’s reaction path search methods integrate computational and experimental data to narrow down conditions .

Advanced: How can contradictions in reported biological activity data for derivatives be resolved?

Answer:

Discrepancies often arise from structural modifications (e.g., substituent lipophilicity or steric effects). Methodological approaches include:

- Structure-Activity Relationship (SAR) studies : Systematically varying substituents (e.g., replacing ethyl with tert-butyl) to correlate lipophilicity (logP) with activity. For example, tert-butyl derivatives show enhanced antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹) due to increased hydrophobicity .

- Computational modeling : Molecular docking or QSAR models predict binding affinities to target enzymes (e.g., mycobacterial enzymes) .

- Dose-response validation : Replicating assays under standardized conditions (e.g., MIC testing in duplicate) to confirm activity trends .

Advanced: What methodologies enable regioselective functionalization of the pyrazine ring?

Answer:

Regioselectivity is controlled by:

- Directing groups : The 3-hydroxy group directs electrophilic substitution to the C6 position. Nitration at C6 can be achieved using HNO₃/H₂SO₄, with yields optimized by controlling reaction time and temperature .

- Protection/deprotection strategies : Temporarily protecting the hydroxyl group (e.g., as a silyl ether) allows selective chlorination or alkylation at other positions .

- Metal-catalyzed cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the C5 position using boronic acid derivatives .

Advanced: How can computational tools enhance data reproducibility and experimental design?

Answer:

- Data management software : Platforms like COMSOL Multiphysics integrate reaction simulation with experimental data, ensuring consistency in parameters (e.g., temperature gradients, solvent effects) .

- Machine learning (ML) : ML algorithms analyze historical synthesis data to predict optimal reaction conditions (e.g., solvent, catalyst) for novel derivatives .

- Automated workflows : Tools like LabKey or ChemAxon streamline data annotation and sharing, reducing human error in reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.